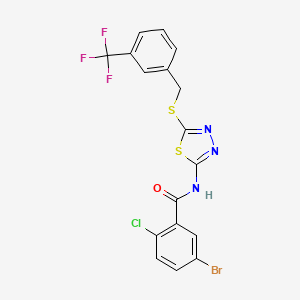

5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 391874-78-5) is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 3-(trifluoromethyl)benzylthio group and a bromo-chloro-substituted benzamide moiety . Thiadiazole-containing compounds are widely studied for their kinase inhibitory, anticancer, and antimicrobial properties . This compound’s design likely draws inspiration from kinase inhibitor scaffolds, as evidenced by structurally related analogs targeting abl/src kinases .

Properties

IUPAC Name |

5-bromo-2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrClF3N3OS2/c18-11-4-5-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTROPRCFCZITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Introduction of the Trifluoromethylbenzylthio Group: The thiadiazole intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to introduce the trifluoromethylbenzylthio group.

Bromination and Chlorination of Benzamide: The benzamide core is brominated and chlorinated using bromine and chlorine reagents, respectively.

Coupling Reaction: Finally, the substituted benzamide is coupled with the thiadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.

Substitution: The bromine and chlorine atoms on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or other functional groups.

Substitution: Products where the bromine or chlorine atoms are replaced by other substituents.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising antiviral properties. For instance, certain thiadiazole derivatives have shown effectiveness against Hepatitis C Virus (HCV), with specific compounds demonstrating the ability to inhibit viral proliferation at concentrations ranging from 10 to 100 μg/mL . The structural modifications in compounds like 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may enhance their antiviral efficacy.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer activities. Research indicates that certain derivatives can induce apoptosis in various cancer cell lines, including human leukemia and melanoma cells . The compound may share similar mechanisms of action due to its structural characteristics, which warrant further investigation into its potential as an anticancer agent.

Antimicrobial Effects

The antimicrobial properties of thiadiazole derivatives have also been documented. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents . The specific structure of this compound could play a crucial role in enhancing its antimicrobial activity.

Pesticidal Activity

The structural features of thiadiazole compounds have been linked to their effectiveness as pesticides. Research has shown that certain thiadiazole derivatives can act as effective fungicides and insecticides . The compound's ability to interfere with biological processes in pests makes it a candidate for further exploration in agricultural settings.

Plant Growth Regulation

Some studies indicate that thiadiazole derivatives can influence plant growth positively. They may act as growth regulators by modulating hormonal pathways within plants, which could enhance crop yields and resistance to stressors . Investigating the effects of this compound on plant physiology could provide insights into its utility in agriculture.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the thiadiazole ring or substituents on the benzamide moiety can significantly impact biological activity. For example, replacing halogen substituents or altering alkyl chains may enhance the compound's potency against specific targets .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and the thiadiazole ring are known to enhance binding affinity and specificity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Substituent Effects

Table 1: Structural and Functional Comparisons

Functional Group Contributions

- Halogen Substituents : Bromine and chlorine atoms in the target compound enhance electrophilicity and binding to hydrophobic kinase pockets. Comparatively, analogs with para-substituted halogens (e.g., ) show reduced steric hindrance but weaker π-π stacking .

- Trifluoromethyl Group: The meta-trifluoromethyl group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ’s benzylthio derivatives) .

- Thiadiazole vs. Thiazole Cores : Thiadiazole rings (as in the target compound) exhibit greater planarity and electron-deficient characteristics than thiazoles, favoring interactions with kinase ATP-binding pockets .

Biological Activity

5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring a thiadiazole moiety and a trifluoromethylbenzyl group. Its structural formula can be represented as follows:

This structure contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of thiadiazole derivatives, including the compound . Thiadiazoles have been shown to possess significant activity against various pathogenic microorganisms. The compound has been identified as an intermediate in the synthesis of a new class of antimicrobials effective against gram-positive bacteria .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Other Thiadiazole Derivative | E. coli | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that thiadiazole derivatives exhibit selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. The most potent analogs showed IC50 values ranging from 0.31 to 0.7 µM against these cell lines, indicating strong potential as anticancer agents .

Table 2: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | Bcl-2 positive cells | 0.32 |

| Other Analog | Jurkat (Bcl-2 negative) | >10 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, the compound disrupts the Bcl-2-Bim interaction, which is crucial for apoptosis regulation in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized various thiadiazole derivatives and tested their efficacy against common pathogens. The results indicated that compounds with similar structures to this compound exhibited potent antimicrobial activity with low MIC values .

- Evaluation of Anticancer Properties : Another study focused on the anticancer potential of thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring significantly enhanced their inhibitory activity against Bcl-2-expressing cancer cells. The findings suggest that modifications to the molecular structure can lead to improved therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted benzamide intermediates. For example:

Intermediate Synthesis : Brominated and chlorinated benzoic acid derivatives are activated using reagents like thionyl chloride (SOCl₂) to form acyl chlorides, which are then coupled with thiadiazole-amine intermediates under nitrogen protection .

Thioether Formation : The thiol group in 1,3,4-thiadiazole reacts with 3-(trifluoromethyl)benzyl bromide via nucleophilic substitution (SN2) in polar aprotic solvents like DMF or THF .

Purification : Column chromatography (e.g., silica gel) or recrystallization (from methanol/water mixtures) is used to isolate the final product. Yield optimization often requires adjusting stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For instance, aromatic proton signals in the range of δ 7.0–8.5 ppm and trifluoromethyl (-CF₃) peaks at ~δ -60 ppm in ¹⁹F NMR validate structural motifs .

- Mass Spectrometry (LCMS/HRMS) : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking, which influence bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) identifies optimal conditions. For example, flow chemistry setups enhance reproducibility and reduce side reactions in thiadiazole ring formation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate coupling reactions, while bases like pyridine neutralize HCl byproducts during amide bond formation .

- In-line Monitoring : Techniques like TLC or HPLC track reaction progress in real-time, enabling prompt adjustments .

Q. What strategies are employed to assess and compare the bioactivity of this compound against related derivatives?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., bacterial GroEL/ES chaperones) using fluorescence-based assays. DMSO is used as a negative control, while known inhibitors serve as positive controls .

Antimicrobial Activity : Broth microdilution tests (MIC/MBC) evaluate potency against planktonic and biofilm-embedded pathogens .

- Structure-Activity Relationship (SAR) : Derivatives with modified substituents (e.g., replacing -CF₃ with -Cl or -Br) are synthesized and tested to identify critical pharmacophores .

Q. How do researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Cross-referencing bioactivity datasets (e.g., IC₅₀, MIC) with structural analogs identifies outliers caused by assay variability (e.g., pH-dependent solubility) .

- Crystallographic Validation : Co-crystallization with target proteins (e.g., WDR5-MYC complexes) clarifies binding modes and explains discrepancies in inhibition potency .

- Computational Modeling : Molecular dynamics simulations predict how trifluoromethyl groups influence binding affinity, reconciling divergent experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.